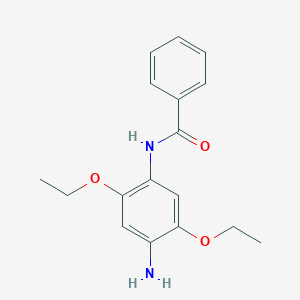

N-(4-Amino-2,5-diethoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-amino-2,5-diethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXZLZNEIYFZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059504 | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-00-3 | |

| Record name | Fast Blue BB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Blue BB Base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-amino-2',5'-diethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-AMINO-2,5-DIETHOXYPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FB70C7GDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 4 Amino 2,5 Diethoxyphenyl Benzamide

Established Synthetic Pathways for N-(4-Amino-2,5-diethoxyphenyl)benzamide Production

The synthesis of this compound has been approached through both classical and more contemporary methods, with a notable shift towards greener and more efficient processes.

Classical Organic Synthetic Routes and Reaction Conditions

The traditional and most direct synthesis of this compound involves the acylation of 4-amino-2,5-diethoxyaniline. This method is a straightforward nucleophilic acyl substitution reaction.

A typical procedure involves the reaction of 4-amino-2,5-diethoxyaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in a suitable solvent system.

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| 4-amino-2,5-diethoxyaniline, Benzoyl chloride | Base (e.g., Pyridine, Triethylamine) | Dichloromethane (B109758), Chloroform | Room Temperature | High | General Acylation Protocol |

Another established, albeit more complex, classical route involves a multi-step process starting from 1,4-diethoxybenzene. This pathway typically includes nitration, reduction of the nitro group to an amine, acylation, a second nitration, and a final reduction step. google.com This lengthy process highlights the need for more streamlined synthetic approaches.

Novel and Greener Synthesis Approaches, including elimination of dangerous nitration reactions

Concerns over the hazardous nature of nitration reactions, which traditionally use strong acids and produce toxic byproducts, have spurred the development of greener synthetic alternatives. researchgate.netnih.govrsc.orgresearchgate.net

A novel, patented synthesis route for this compound has been developed that avoids nitration altogether. This method commences with 1,4-dibromo-2,5-diethoxybenzene (B2788204) and proceeds through a series of cross-coupling and amination reactions. google.com This pathway offers a significant improvement in safety and environmental impact by eliminating the use of harsh nitrating agents.

Modern synthetic methodologies that can be applied to create greener pathways to aromatic amines, the key precursors, include:

Catalytic Dehydrogenative Aromatization: This method can generate anilines from cyclohexanones and ammonia, offering a direct route that avoids pre-functionalized starting materials.

C-H Amination: Direct amination of C-H bonds on an aromatic ring is an atom-economical approach to installing amino groups, bypassing the need for nitration and subsequent reduction.

Greener Cross-Coupling Reactions: Advances in catalysis have led to the development of more environmentally friendly versions of classical cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgrug.nllibretexts.orgorganic-chemistry.orgprinceton.eduorganic-chemistry.orgmdpi.com These improved methods often utilize lower catalyst loadings, milder reaction conditions, and more benign solvents.

| Greener Approach | Key Features | Advantages over Traditional Methods |

| Nitration-free synthesis from 1,4-dibromo-2,5-diethoxybenzene | Avoids the use of nitric and sulfuric acids. | Enhanced safety, reduced hazardous waste. google.com |

| Catalytic C-H amination | Direct functionalization of the aromatic ring. | High atom economy, fewer synthetic steps. |

| Buchwald-Hartwig Amination with modern catalysts | Palladium-catalyzed C-N bond formation with high efficiency. | Broad substrate scope, milder conditions than Ullmann condensation. wikipedia.orgrug.nllibretexts.orgorganic-chemistry.orgprinceton.edu |

| Greener Ullmann Condensation | Copper-catalyzed C-N bond formation with improved ligands and conditions. | Use of a less expensive metal catalyst compared to palladium. wikipedia.orgorganic-chemistry.orgmdpi.com |

Functionalization and Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Aromatic Ring Substitutions and Modifications

The phenyl ring originating from the 4-amino-2,5-diethoxyaniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and ethoxy groups. byjus.commasterorganicchemistry.com This high reactivity allows for the introduction of various substituents onto the aromatic ring.

Halogenation: The activated ring is expected to readily undergo halogenation (chlorination, bromination) at the positions ortho to the amino group.

Nitration and Sulfonation: While the goal of greener synthesis is to avoid nitration, controlled nitration or sulfonation could be achieved on the activated ring to introduce nitro or sulfonic acid groups, respectively.

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl and acyl groups onto the aromatic ring, further diversifying the molecular structure.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a powerful ortho, para-director, as are the ethoxy groups.

| Reaction Type | Potential Reagents | Expected Position of Substitution |

| Bromination | Br₂ in a suitable solvent | Ortho to the amino group |

| Chlorination | Cl₂ or NCS | Ortho to the amino group |

| Nitration | Dilute HNO₃ | Ortho to the amino group |

| Sulfonation | Fuming H₂SO₄ | Ortho to the amino group |

Amide Linkage Derivatization

The amide linkage in this compound provides another handle for structural modification.

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be substituted with alkyl or aryl groups through reactions with alkyl halides or aryl halides, typically in the presence of a base.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate 4-amino-2,5-diethoxyaniline and benzoic acid. While this is a degradation pathway, it can be a useful analytical tool or a step in a more complex synthetic sequence.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, converting the benzamide (B126) into a secondary amine derivative.

Ethoxy Group Modifications

The two ethoxy groups on the aromatic ring are generally stable. However, under forcing conditions, they can be modified.

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether linkages to yield the corresponding dihydroxyaniline derivative. libretexts.orgnumberanalytics.comlibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. Due to the electronic nature of the aromatic ring, cleavage will result in an ethyl halide and a phenol.

| Modification | Reagents | Resulting Functional Group |

| O-De-ethylation | HBr or HI | Phenol (dihydroxy derivative) |

Amino Group Transformations for Conjugation and Prodrug Design

The presence of a primary aromatic amino group in this compound offers a versatile handle for chemical modifications, enabling its conjugation to other molecules and the design of prodrugs with tailored properties. These transformations are crucial for enhancing bioavailability, achieving targeted delivery, or modifying the pharmacokinetic profile of the parent compound.

One prominent strategy for prodrug design of aromatic amines involves the formation of an azo linkage (-N=N-). This approach is particularly effective for colon-targeted drug delivery. Azo-based prodrugs are designed to be stable in the upper gastrointestinal tract and are selectively cleaved by azoreductase enzymes produced by the colonic microflora, releasing the active drug in the colon. This targeted release can minimize systemic side effects and increase the local concentration of the drug at the desired site of action. For instance, novel carrier-linked azo prodrugs of aminosalicylic acids have been successfully designed for the treatment of inflammatory bowel disease, demonstrating the feasibility of this approach for aromatic amines. nih.gov

Another common approach involves the acylation of the amino group to form amides or carbamates. While amides are generally stable, specific enzyme-labile linkers can be incorporated to facilitate in vivo cleavage. For example, conjugation with amino acids or peptides can create prodrugs that are recognized and cleaved by specific peptidases, releasing the parent amine.

The following table summarizes potential amino group transformations for conjugation and prodrug design:

| Transformation Strategy | Linkage Type | Potential Application | Cleavage Mechanism |

| Azo-Coupling | Azo (-N=N-) | Colon-targeted delivery | Azoreductases in the colon |

| Acylation | Amide, Carbamate | Modified release, improved stability | Enzymatic hydrolysis (e.g., amidases) |

| Peptide Conjugation | Peptide bond | Targeted delivery, enzyme-specific release | Peptidases |

| Bifunctional Linkers | Various (e.g., esters, ethers) | Bioconjugation to macromolecules | Chemical or enzymatic hydrolysis |

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound typically involves a multi-step process. While specific mechanistic studies for this particular compound are not extensively detailed in the available literature, the elucidation of the reaction mechanisms can be inferred from established principles of organic chemistry and related synthetic procedures for similar benzamide derivatives.

A plausible synthetic route involves the acylation of a substituted aniline (B41778) with benzoyl chloride or a derivative thereof. A general and relevant synthetic pathway for N-(4-aminophenyl)-substituted benzamides starts with the reaction of a substituted benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This is a classic method for activating a carboxylic acid for acylation. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The subsequent step involves the reaction of the acyl chloride with a nitro-substituted aniline, such as p-nitroaniline, in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (DCM). This is a nucleophilic acyl substitution reaction where the amino group of the nitroaniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. The base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.

The final step is the reduction of the nitro group to a primary amino group. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas (H₂) in ethanol (B145695) (EtOH). The nitro group is reduced to an amino group, yielding the final N-(4-aminophenyl)-substituted benzamide. researchgate.net

The general mechanism for the key amide bond formation step can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Proton Transfer: A base, such as triethylamine or another molecule of the aniline, removes a proton from the nitrogen atom, regenerating the neutral amide and forming the hydrochloride salt of the base.

The following table outlines the key reaction steps and their mechanistic classification:

| Reaction Step | Reagents & Conditions | Reaction Type | Key Mechanistic Feature |

| Acyl Chloride Formation | Benzoic acid, SOCl₂, reflux | Nucleophilic Acyl Substitution | Activation of carboxylic acid |

| Amide Bond Formation | Acyl chloride, substituted aniline, base (e.g., TEA), DCM | Nucleophilic Acyl Substitution | Attack of amine on carbonyl carbon |

| Nitro Group Reduction | Nitro-intermediate, H₂, Pd/C, EtOH | Catalytic Hydrogenation | Reduction of nitro to amino group |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of N-(4-Amino-2,5-diethoxyphenyl)benzamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) would provide crucial information about the electronic environment, the number of protons, and the neighboring protons, respectively.

Key expected signals would include:

Aromatic Protons: Signals for the protons on both the diethoxyphenyl and the benzamide (B126) rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The substitution pattern on each ring would dictate the specific chemical shifts and coupling patterns.

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would likely appear as broad singlets. Their chemical shifts can be variable and are often influenced by solvent and concentration.

Ethoxy Protons: The two ethoxy groups would each give rise to a triplet (for the methyl, -CH₃, protons) and a quartet (for the methylene (B1212753), -OCH₂-, protons) due to coupling with each other.

Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | -NH-C=O |

| ~7.90 | d | 2H | ortho-protons (benzamide) |

| ~7.50 | m | 3H | meta- & para-protons (benzamide) |

| ~6.80 | s | 1H | Ar-H (diethoxyphenyl) |

| ~6.70 | s | 1H | Ar-H (diethoxyphenyl) |

| ~4.50 | s (broad) | 2H | -NH₂ |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~4.00 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

| ~1.35 | t | 3H | -OCH₂CH₃ |

Carbon (¹³C) NMR Analysis

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected signals would include:

Carbonyl Carbon: The amide carbonyl carbon (-C=O) would appear significantly downfield (typically δ 160-180 ppm).

Aromatic Carbons: The carbons of the two aromatic rings would resonate in the range of δ 110-160 ppm. Carbons attached to heteroatoms (oxygen and nitrogen) would be further downfield.

Aliphatic Carbons: The carbons of the ethoxy groups would appear upfield, with the methyl carbons being the most shielded.

Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (amide) |

| ~150.0 - 110.0 | Aromatic Carbons |

| ~64.0 | -OCH₂- |

| ~15.0 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the amide proton to the carbonyl carbon and to carbons on both aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of the parent ion. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₇H₂₀N₂O₃. The expected exact mass would be calculated from the sum of the exact masses of its constituent isotopes.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 301.1547 |

| [M+Na]⁺ | 323.1366 |

LC-MS/MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In the context of analyzing this compound, LC-MS/MS would be invaluable for:

Impurity Profiling: The LC component would separate the target compound from any impurities present in a sample, such as starting materials, by-products from synthesis, or degradation products. The mass spectrometer would then provide the molecular weight of these impurities, and MS/MS fragmentation patterns could be used to elucidate their structures.

Metabolite Identification: If this compound were administered in a biological system, LC-MS/MS would be the primary tool for identifying its metabolites. Common metabolic transformations include hydroxylation, dealkylation, and conjugation. The chromatographic separation would isolate the metabolites from the complex biological matrix, and the mass spectrometer would detect the mass shifts corresponding to these metabolic changes. Fragmentation analysis would then pinpoint the site of modification on the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy of this compound reveals characteristic absorption bands corresponding to its distinct functional moieties. The spectrum is marked by vibrations of the primary amine, the secondary amide linkage, the aromatic rings, and the ether groups. In a typical IR spectrum, the N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as a pair of bands in the 3500–3300 cm⁻¹ region. mdpi.com The N-H stretch of the secondary amide (-CONH-) typically appears as a single, sharp band around 3300 cm⁻¹. mdpi.com

A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is prominently observed in the range of 1680–1630 cm⁻¹. mdpi.com The amide II band (a mix of N-H bending and C-N stretching) is usually found near 1550 cm⁻¹. The aromatic C-H stretching vibrations produce signals above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings give rise to several bands in the 1600–1450 cm⁻¹ region. Furthermore, the asymmetric and symmetric C-O-C stretching of the diethoxy groups can be identified by strong bands typically located in the 1260–1000 cm⁻¹ range.

Raman Spectroscopy provides complementary data. While the C=O stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings, which may be weak in the IR, tend to produce strong, sharp signals in the Raman spectrum, making it particularly useful for analyzing the phenyl and diethoxyphenyl ring systems. A Raman spectrum for this compound is available in the SpectraBase database. nih.gov

The following table summarizes the expected key vibrational bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3500 - 3300 (two bands) | Weak / Moderate |

| N-H Stretch | Secondary Amide | ~3300 | Weak / Moderate |

| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | Moderate / Strong |

| Aliphatic C-H Stretch | Ethyl Groups | 2980 - 2850 | Moderate / Strong |

| Amide I (C=O Stretch) | Amide | 1680 - 1630 (Strong) | Moderate |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | Strong |

| Amide II (N-H Bend & C-N Stretch) | Amide | ~1550 | Weak |

| Asymmetric C-O-C Stretch | Ether | 1260 - 1200 (Strong) | Weak |

| Symmetric C-O-C Stretch | Ether | 1150 - 1000 (Strong) | Weak |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding.

As of this writing, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of related structures, such as the parent compound benzanilide (B160483), provides valuable insight into the likely structural features. The crystal structure of benzanilide reveals that the molecule is not planar; the two benzene rings are twisted relative to each other, with a dihedral angle of 62.6°. capes.gov.br The amide group itself is relatively planar due to resonance. capes.gov.brwebqc.org

For this compound, a crystallographic study would be expected to elucidate:

Molecular Conformation: The dihedral angles between the central amide plane and the two aromatic rings (the benzoyl ring and the diethoxyaniline ring).

Intermolecular Interactions: The pattern of hydrogen bonding is crucial. The primary amine (-NH₂) and the amide group (-CONH-) are both potential hydrogen bond donors and acceptors. It is highly probable that these groups would engage in a network of intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional framework. capes.gov.br These interactions govern the material's solid-state properties, such as melting point and solubility.

The table below shows crystallographic data for the related compound benzanilide, illustrating the type of information a single-crystal X-ray diffraction study would yield. capes.gov.br

| Parameter | Benzanilide Data capes.gov.br |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.34(4) |

| b (Å) | 5.325(3) |

| c (Å) | 8.012(8) |

| β (°) | 107.2(3) |

| Z (Molecules per cell) | 4 |

| Key Intermolecular Bond | N–H···O Hydrogen Bond |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound, isolating it from reaction mixtures, and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this type. sielc.comtandfonline.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. sielc.comtandfonline.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the presence of two aromatic rings, this compound is strongly chromophoric, making UV-Vis detection a highly effective and sensitive method for its quantification. tandfonline.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

The following table outlines typical starting conditions for developing an RP-HPLC method for this compound.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water (often with 0.1% formic acid or phosphoric acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry for structural identification. Due to its relatively high molecular weight (300.35 g/mol ) and high melting point (98-100 °C), this compound itself is not ideally suited for direct GC analysis, which requires the analyte to be volatile and thermally stable. sigmaaldrich.com Attempting to analyze it directly could lead to thermal degradation in the GC inlet. researchgate.net

However, GC-MS is an excellent tool for identifying and quantifying potential volatile or semi-volatile byproducts and impurities that may be present from the synthesis of the target compound. oup.com This includes unreacted starting materials (e.g., derivatives of aniline (B41778) or benzoyl chloride), residual solvents (e.g., methanol, toluene, DMF), or byproducts from side reactions. For analysis, a sample of the compound would be dissolved and injected into the GC-MS, where any volatile components would be separated and identified by their characteristic mass spectra. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on glass or aluminum). The plate is then placed in a chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent).

Generally, the more polar a compound is, the more strongly it binds to the polar silica gel and the less it travels up the plate (lower Retention Factor, Rf). The product, this compound, is typically of intermediate polarity compared to a highly polar starting material like an amine salt and a less polar starting material like benzoyl chloride. By spotting the starting materials, the reaction mixture, and a co-spot (reaction mixture plus starting materials) on the same plate, one can visually track the disappearance of the starting material spots and the emergence of a new product spot. The reaction is considered complete when the starting material spot is no longer visible. Visualization is often achieved under UV light, as the aromatic rings in the reactants and product are UV-active.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

These calculations would typically yield data on:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Maps: Visualization of the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Without specific studies on N-(4-Amino-2,5-diethoxyphenyl)benzamide, no data tables for these parameters can be presented.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A typical molecular docking study on this compound would involve:

Selection of a biologically relevant protein target.

Prediction of the binding pose of the compound within the active site of the target.

Calculation of a binding affinity or docking score, which estimates the strength of the interaction.

As no such studies have been published, there are no specific protein targets or binding affinity data to report for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of molecular systems over time. For a ligand like this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes the molecule can adopt in solution.

Assess Binding Stability: When simulated in complex with a protein target (identified through docking), MD can evaluate the stability of the predicted binding pose and the persistence of key intermolecular interactions over time.

Detailed analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be performed to quantify the stability of the ligand-protein complex. However, no such simulation data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are then used to predict the activity or properties of new, untested compounds.

Developing a QSAR or QSPR model for this compound would require a dataset of structurally similar compounds with experimentally determined activities or properties. As there is no indication of such a dataset or corresponding study, no predictive models or their statistical parameters can be discussed.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules with similar properties to a known active compound) or structure-based methods (docking large numbers of compounds into a target's binding site).

If this compound were a known active compound, it could be used as a template in a ligand-based virtual screening campaign to discover novel analogs with potentially improved properties. However, there are no published studies detailing such a workflow or its outcomes.

Biological Activities and Pharmacological Potential of Benzamide Derivatives and Analogs

Antimicrobial and Antifungal Research Potential of Related Benzamides

Benzamide (B126) derivatives have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents. Their chemical versatility allows for the synthesis of a diverse range of analogs with potent activity against various pathogens.

Research has demonstrated the efficacy of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against several phytopathogenic fungi. researchgate.net For instance, certain analogs have shown significant inhibitory effects against fungi such as Alternaria solani and Magnaporthe grisea. researchgate.net The structure-activity relationship (SAR) studies of these compounds have revealed that the presence of electron-withdrawing groups, such as fluorine or chlorine, on the benzene (B151609) ring can markedly enhance their antifungal activity. researchgate.net

Similarly, N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety have been synthesized and evaluated for their antifungal properties. nih.gov These compounds have exhibited excellent in vitro activity against economically important plant pathogens like Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov One particular derivative, compound 5IIIh, demonstrated remarkable efficacy against S. sclerotiorum with a median effective concentration (EC50) of 0.37 mg/L, comparable to the commercial fungicide fluxapyroxad. nih.gov

In the realm of antibacterial research, benzamide derivatives have also shown considerable promise. A series of synthesized benzamide compounds displayed notable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov For example, one compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nih.gov Furthermore, other research has highlighted the potential of 3-methoxybenzamide (B147233) derivatives as lead candidates against Gram-positive bacteria, including Mycobacterium smegmatis and Staphylococcus aureus. bioworld.com

The following table summarizes the antimicrobial and antifungal activities of selected benzamide derivatives:

| Compound/Derivative Class | Target Organism | Activity (MIC/EC50) | Source |

|---|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide analog | Alternaria alternata | EC50: 1.77 µg/mL | nih.gov |

| N-(pyrazol-5-yl)benzamide derivative (5IIIh) | Sclerotinia sclerotiorum | EC50: 0.37 mg/L | nih.gov |

| N-(pyrazol-5-yl)benzamide derivative (5IIIc) | Valsa mali | EC50: 1.32 mg/L | nih.gov |

| Benzamide derivative (5a) | Bacillus subtilis | MIC: 6.25 µg/mL | nih.gov |

| Benzamide derivative (5a) | Escherichia coli | MIC: 3.12 µg/mL | nih.gov |

| 3-Methoxybenzamide derivative (Compound 9) | Mycobacterium smegmatis | Zone ratio: 0.62 | bioworld.com |

| 3-Methoxybenzamide derivative (Compound 9) | Staphylococcus aureus | Zone ratio: 0.44 | bioworld.com |

Anticancer Research: Mechanisms of Action and Target Identification in Analogs

The anticancer potential of benzamide derivatives is a significant area of pharmacological research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymes involved in cancer progression.

Several studies have elucidated the pro-apoptotic effects of benzamide analogs in cancer cells. N-substituted benzamides, for instance, have been shown to induce apoptosis through the mitochondrial pathway. researchgate.netnih.gov This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase in the intrinsic apoptotic cascade. researchgate.netnih.gov The activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3, culminating in the dismantling of the cell. mdpi.com

Further evidence for the involvement of the intrinsic pathway comes from studies on 4- and N-substituted benzoyltaurinamide derivatives. mdpi.com These compounds were found to upregulate the expression of the pro-apoptotic protein BAX while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.com The BAX/Bcl-2 ratio is a critical determinant of cell fate, and a shift in this ratio towards pro-apoptotic members facilitates the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. mdpi.com

In addition to inducing apoptosis, many benzamide derivatives exhibit anticancer activity by interfering with the cell cycle progression of tumor cells. A common mechanism observed is the arrest of cells in the G2 phase of the cell cycle, preventing them from entering mitosis. researchgate.netnih.gov

For example, the N-substituted benzamide, declopramide, was found to induce a G2/M cell cycle block in cancer cell lines prior to the onset of apoptosis. researchgate.netnih.gov This cell cycle arrest was shown to be independent of p53, a key tumor suppressor protein that often regulates cell cycle checkpoints. researchgate.netnih.gov

Similarly, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, designed as FGFR1 inhibitors, were also found to arrest non-small cell lung cancer (NSCLC) cell lines at the G2 phase. sci-hub.se Another example is the resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, which induces G2/M phase cell cycle arrest in human cervical cancer cells. nih.gov This effect was associated with alterations in the expression and phosphorylation of G2/M-related proteins and was dependent on the activation of the ATM/ATR signaling pathway. nih.gov

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Benzamide derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and c-Met.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. sci-hub.se One of the most promising compounds from this series, C9, effectively inhibited five NSCLC cell lines with FGFR1 amplification, with IC50 values ranging from 1.25 to 2.31 µM. sci-hub.se This compound also induced cellular apoptosis and inhibited the phosphorylation of FGFR1 and its downstream signaling molecules. sci-hub.se

In the context of c-Met inhibition, a series of 3-methoxy-N-phenylbenzamide derivatives have been identified as potent inhibitors. nanobioletters.com Several compounds from this series exhibited strong inhibitory activity against c-Met and displayed high anticancer activity against various cancer cell lines in vitro. nanobioletters.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer, making them attractive therapeutic targets. Benzamides represent a significant class of HDAC inhibitors. nih.govnanobioletters.com

The inhibitory mechanism of benzamide-based HDAC inhibitors involves the chelation of the zinc ion present in the active site of the enzyme. researchgate.net This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. The resulting hyperacetylation of chromatin leads to a more relaxed chromatin structure, which can reactivate the expression of tumor suppressor genes that were silenced.

Several benzamide derivatives have been developed as potent and selective HDAC inhibitors. For example, MS-275 (entinostat) is a synthetic benzamide derivative that shows activity against Class I HDACs (HDAC1, 2, and 3). Structure-activity relationship studies have shown that a 2'-substituent, such as an amino or hydroxy group, on the benzanilide (B160483) moiety is crucial for inhibitory activity. nanobioletters.com

Enzyme Inhibitory Activities (e.g., Cholinesterase, USP7)

Beyond their anticancer properties, benzamide derivatives have also been investigated for their ability to inhibit other classes of enzymes, such as cholinesterases and ubiquitin-specific protease 7 (USP7).

A study of new benzamide, nicotinamide, and cinnamamide (B152044) derivatives revealed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The IC50 values for these compounds ranged from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE. nih.gov The most active compounds in this series demonstrated inhibitory potencies comparable to or greater than the reference drug, tacrine. nih.gov

In the context of deubiquitinating enzymes, small molecule inhibitors targeting USP7 have been developed. nih.gov USP7 is involved in the regulation of several key proteins, including the tumor suppressor p53 and the oncogenic E3 ligase MDM2. nih.gov Two such inhibitors, FT671 and FT827, were shown to inhibit USP7 with high affinity and specificity. nih.gov FT671, a non-covalent inhibitor, had an IC50 value of 52 nM against the USP7 catalytic domain, while FT827 acted as a covalent inhibitor. nih.gov

The following table summarizes the enzyme inhibitory activities of selected benzamide derivatives and related compounds:

| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Benzamide derivative (B4) | Acetylcholinesterase (AChE) | 15.42 nM | nih.gov |

| Nicotinamide derivative (N4) | Acetylcholinesterase (AChE) | 12.14 nM | nih.gov |

| Cinnamamide derivative (C4) | Acetylcholinesterase (AChE) | 10.67 nM | nih.gov |

| Various Benzamide/Nicotinamide/Cinnamamide derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 nM | nih.gov |

| FT671 | USP7 (catalytic domain) | 52 nM | nih.gov |

| P22077/P5091 | USP7 | 20 - 40 µM | nih.gov |

Anti-inflammatory and Analgesic Effects in Benzamide Class

Benzamide derivatives have been recognized for their anti-inflammatory and analgesic properties. walshmedicalmedia.com Research has shown that certain N-substituted benzamides can inhibit key pathways in the inflammatory response. For instance, studies have explored the hypothesis that benzamides could inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting the transcription factor NF-kappaB. nih.gov

Specific benzamides such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov Furthermore, MCA has been shown to inhibit NF-kappaB in Hela cells, supporting the idea that the anti-inflammatory actions of some benzamides are regulated at the gene transcription level. nih.gov These findings suggest that the benzamide structure is a promising pharmacophore for the development of new anti-inflammatory agents. nih.gov While N-(4-Amino-2,5-diethoxyphenyl)benzamide belongs to this chemical class, specific studies detailing its anti-inflammatory or analgesic effects are not extensively documented in current literature.

Table 1: Anti-inflammatory Activity of Select Benzamide Derivatives

| Compound | Model/System | Finding | Reference |

|---|---|---|---|

| Metoclopramide (MCA) | Lipopolysaccharide-induced TNFα in mice | Dose-dependent inhibition | nih.gov |

| 3-Chloroprocainamide (3-CPA) | Lipopolysaccharide-induced TNFα in mice | Dose-dependent inhibition | nih.gov |

| Metoclopramide (MCA) | Hela Cells | Inhibition of NF-kappaB | nih.gov |

Central Nervous System (CNS) Activity and Receptor Ligand Potential (e.g., Sigma-1 Receptors)

The benzamide scaffold is integral to many compounds with significant Central Nervous System (CNS) activity. Several therapeutic agents used in psychiatry, such as amisulpride (B195569), sulpiride (B1682569), and metoclopramide, are benzamide derivatives. researchgate.net Their mechanisms often involve interaction with various CNS receptors.

A particularly important target for some CNS-active compounds is the sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface. nih.gov This receptor is involved in regulating calcium signaling and is implicated in numerous neurological and psychiatric conditions, including neurodegenerative diseases, schizophrenia, and pain. nih.gov The sigma-1 receptor's hydrophobic steroid binding domain-like regions are known to interact with various synthetic ligands, including those with N-alkylamine structures. nih.gov Given the structural features of many benzamide derivatives, this class of compounds represents a potential source of sigma-1 receptor ligands. nih.gov An ameltolide (B1667027) analogue, 4-amino-(2-methyl-4-aminophenyl)benzamide, has been synthesized and evaluated for its anticonvulsant activity, demonstrating the potential for CNS applications within this chemical family. nih.gov

Antiviral Activity (e.g., HIV-1 Vif antagonists) in Related Benzamides

The benzamide core has also been explored for the development of antiviral agents. researchgate.net Research has demonstrated that certain N-phenylbenzamide derivatives can exhibit potent antiviral activity against a range of viruses.

For example, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their ability to inhibit Enterovirus 71 (EV 71), a pathogen that can cause severe central nervous system diseases. nih.gov In these studies, compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead, showing activity against EV 71 strains at low micromolar concentrations with low cytotoxicity. nih.gov Other studies have screened N-phenyl benzamides against Coxsackieviruses, with two compounds, CL212 and CL213 , showing notable activity against Coxsackievirus A9 (CVA9). nih.gov These compounds appear to act by binding directly to the virions. nih.gov While these findings highlight the potential of the benzamide scaffold in antiviral drug discovery, specific research into the antiviral properties of this compound has not been prominently reported.

Table 2: Antiviral Activity of Select Benzamide Derivatives

| Compound | Virus Target | Key Finding | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV 71) | Active at low micromolar concentrations (IC50: 5.7 ± 0.8–12 ± 1.2 μM) | nih.gov |

| CL212 | Coxsackievirus A9 (CVA9) | Effective against CVA9 | nih.gov |

| CL213 | Coxsackievirus A9 (CVA9) | More effective than CL212, with an EC50 value of 1 µM | nih.gov |

Other Therapeutic Areas Explored for Benzamide Scaffolds

The therapeutic potential of the benzamide scaffold extends beyond the areas previously discussed. Its structural versatility has allowed for its investigation in a multitude of other disease contexts. walshmedicalmedia.com

Anticancer Activity: Benzamide derivatives have been explored as potential anticancer agents. researchgate.net Some compounds have shown the ability to inhibit the growth of certain cancer cell lines. ontosight.ai For instance, this compound has been noted to inhibit enzymes like DNA topoisomerase I and DNA gyrase and has demonstrated inhibitory effects on the growth of human leukemia cells in culture. biosynth.com

Antimicrobial Activity: The benzamide structure is a pharmacophore for developing antimicrobial agents. researchgate.net Derivatives have been found to be effective against Gram-negative bacteria such as Pseudomonas aeruginosa. researchgate.net

Cardiovascular Applications: Certain benzamides have been investigated for their effects on the cardiovascular system. walshmedicalmedia.com

Enzyme Inhibition: Benzamides are known to interact with and inhibit various enzymes, which is a mechanism that underlies many of their therapeutic effects. researchgate.netontosight.ai

This broad range of biological activities underscores the importance of the benzamide scaffold in medicinal chemistry and drug discovery. ontosight.ai

Mechanistic Investigations of Biological Interactions

Cellular Target Identification and Validation Approaches

Currently, there is a lack of published scientific literature that specifically identifies and validates the cellular targets of N-(4-Amino-2,5-diethoxyphenyl)benzamide. While some benzamide (B126) derivatives have been studied for their interactions with various cellular components, this information cannot be directly extrapolated to this compound without dedicated research. Methodologies typically employed for such identification and validation include but are not limited to affinity chromatography, proteomics-based approaches, and genetic screening; however, the application of these techniques to this specific compound has not been reported.

Signal Transduction Pathway Modulation (e.g., MAPK and PLCγ pathways)

There is no available scientific evidence to suggest that this compound modulates the Mitogen-Activated Protein Kinase (MAPK) or Phospholipase C gamma (PLCγ) signal transduction pathways. Research into the effects of this compound on these or any other specific signaling cascades has not been documented in the accessible scientific literature. Therefore, any potential influence of this compound on these critical cellular signaling pathways remains uninvestigated.

Protein-Ligand Binding Kinetics and Thermodynamics

Detailed studies on the protein-ligand binding kinetics and thermodynamics of this compound are absent from the current body of scientific literature. Information regarding its binding affinity (Kd), association rate constant (kon), dissociation rate constant (koff), and the thermodynamic parameters (ΔG, ΔH, and ΔS) of its interaction with any specific protein target is not available. Consequently, the molecular-level interactions and the forces driving any potential binding events remain unknown.

Gene Expression Profiling (e.g., MDM2 and p53) and Proteomics in Response to Benzamide Analogs

There are no published studies on the gene expression profiling or proteomic analysis of cells or tissues in response to treatment with this compound. Specifically, there is no data available concerning the modulation of MDM2 and p53 gene expression by this compound. While research exists on other benzamide analogs and their effects on these particular genes and broader proteomic landscapes, such findings are specific to the studied compounds and cannot be considered representative of this compound's activity.

Advanced Analytical Methodologies for Biochemical and Biological Research

Spectrophotometric Assays in Biological Contexts

While specific research detailing the direct use of N-(4-Amino-2,5-diethoxyphenyl)benzamide as a primary reagent in spectrophotometric assays for metabolite quantification is not extensively documented, its chemical nature supports its potential application in such contexts. As a dye component, this compound possesses chromogenic properties. In biochemical assays, chromogenic substrates are often used to detect the activity of specific enzymes. The enzyme catalyzes a reaction that converts a colorless substrate into a colored product, the concentration of which can then be measured using a spectrophotometer.

Given that this compound is used to synthesize azo dyes, it can be employed in assays where its diazonium salt form couples with an enzyme-liberated molecule (like naphthol) to produce a colored precipitate. The intensity of the color, which can be quantified spectrophotometrically after solubilization, would correlate with enzyme activity. This principle is fundamental to many histochemical staining techniques that are later adapted for quantitative analysis in solution.

Chromatographic Techniques for Metabolite Analysis in Biological Samples

High-Performance Liquid Chromatography (HPLC) would be a primary method for analyzing this compound and its potential metabolites. Coupled with UV-Vis or mass spectrometry (LC-MS) detectors, HPLC could separate the parent compound from its biotransformation products in samples like plasma, urine, or tissue homogenates.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially requiring derivatization to increase the volatility of the benzamide (B126) and its metabolites. Research on related compounds, such as the 25R-NBOH family, has demonstrated the utility of GC-MS for analyzing thermally labile molecules, a consideration that might be relevant for derivatives of this compound nih.gov.

Microscopic Techniques for Cellular Staining and Imaging Research

The most prominent application of this compound is in the field of microscopy, particularly in cellular staining for hematology and histology scientificlabs.co.ukalkalisci.com. In this context, it is widely known as Fast Blue BB, which is typically supplied as a diazonium salt (e.g., Fast Blue BB salt) nih.govbiosynth.com.

Its primary use is in enzyme histochemistry. The technique involves the incubation of tissue sections with a substrate that the target enzyme can act upon. For example, in the detection of alkaline phosphatase, a naphthol-based substrate is used. The enzyme cleaves the phosphate group, leaving a naphthol product at the site of enzyme activity. The Fast Blue BB salt is then introduced and acts as a coupling agent, reacting with the naphthol to form a highly colored, insoluble azo dye precipitate. This precipitate marks the location of the enzyme within the cell or tissue, allowing for visualization under a microscope. This method is crucial for diagnostic assays and various research applications scientificlabs.co.uk.

Table 2: Applications of this compound in Staining

| Application Area | Technique | Role of Compound | Reference |

|---|---|---|---|

| Histology | Enzyme Histochemistry | Azo-coupling reagent (as Fast Blue BB salt) to visualize enzyme activity (e.g., phosphatases, esterases). | scientificlabs.co.ukalkalisci.com |

| Hematology | Cytochemical Staining | Identification of specific enzymes in blood cells for diagnostic purposes. | scientificlabs.co.uk |

| Diagnostic Assay Manufacturing | Chromogen Component | Used in the development of staining kits and diagnostic reagents. | alkalisci.com |

Immunoassays and Protein Interaction Studies

Direct evidence of this compound being used in immunoassays or specific protein interaction studies is limited in the available literature. However, its structural features suggest potential avenues for such applications. Small molecules can be conjugated to proteins to act as haptens, which can then be used to generate antibodies or as probes in immunoassays.

Furthermore, some research indicates that this compound can inhibit the activity of certain enzymes, including polymerase chain reaction (PCR), DNA topoisomerase I, and DNA gyrase biosynth.com. While the mechanisms are not fully elucidated, this inhibitory action implies an interaction with these proteins. Such interactions could be explored further using techniques like affinity chromatography or surface plasmon resonance, where the benzamide derivative could be immobilized to study its binding kinetics with target proteins.

In a related context, other benzamide derivatives have been conjugated to fluorochromes like fluorescein isothiocyanate (FITC) to create targeted molecular imaging agents. For instance, a complex benzoylamino-β-alanine derivative was conjugated with FITC to target integrin αvβ3 for fluorescence imaging of tumor angiogenesis nih.gov. This demonstrates the principle that the benzamide scaffold can be incorporated into more complex probes for studying protein interactions in biological systems.

Metabolism and Pharmacokinetics Research Methodologies

In Vitro Metabolic Stability Studies (e.g., using human liver microsomes)

The initial step in understanding the metabolic fate of a new chemical entity like N-(4-Amino-2,5-diethoxyphenyl)benzamide is often an in vitro metabolic stability assay. researchgate.net These assays are designed to predict how extensively the compound might be metabolized by the liver, which is the primary site of drug metabolism in the body.

Human liver microsomes are a subcellular fraction of liver cells that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netwuxiapptec.com The general procedure for an in vitro metabolic stability study is as follows:

Incubation: A known concentration of the test compound is incubated with human liver microsomes in a temperature-controlled environment (typically 37°C). The incubation mixture also contains a buffer system to maintain a physiological pH.

Cofactor Addition: The metabolic reactions are initiated by the addition of a cofactor, most commonly NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). researchgate.net This cofactor is essential for the function of most CYP enzymes. Control incubations without the cofactor are also run to account for any non-enzymatic degradation.

Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by the addition of a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.

Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). springernature.com

The data obtained from this experiment allows for the calculation of the compound's in vitro half-life (t½) and its intrinsic clearance (Clint), which is a measure of the metabolic capacity of the liver for that specific compound. mdpi.com

Illustrative Data for In Vitro Metabolic Stability This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.

| Time (minutes) | Percent of Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Metabolite Identification and Structural Elucidation

Following the determination of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. wuxiapptec.com This process, known as metabolite identification or "Met ID," is crucial for understanding the biotransformation pathways of a compound and for identifying any potentially active or toxic metabolites. criver.com

The primary analytical tool for metabolite identification is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography. nih.gov The general workflow is as follows:

Sample Generation: Samples from the in vitro metabolic stability assays (or from in vivo studies) are used.

LC Separation: The complex mixture of the parent compound and its metabolites is injected into an HPLC system, which separates the different components based on their physicochemical properties.

Mass Spectrometric Analysis: As each component elutes from the HPLC column, it enters the mass spectrometer. HRMS provides a very accurate mass measurement of the parent and metabolite ions, which can be used to predict their elemental composition. ijpras.com

Fragmentation Analysis (MS/MS): The mass spectrometer can also be used to fragment the ions. The resulting fragmentation pattern provides structural information that helps in elucidating the exact chemical structure of the metabolites. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification (e.g., hydroxylation, dealkylation) can be determined.

Common metabolic reactions that might be anticipated for a molecule like this compound include O-deethylation of the ethoxy groups, hydroxylation of the aromatic rings, or hydrolysis of the amide bond.

In Vivo Pharmacokinetic Profiling Methodologies

While in vitro studies provide valuable initial data, in vivo studies are necessary to understand how a compound behaves in a whole organism. Pharmacokinetic (PK) profiling typically involves administering the compound to laboratory animals, most commonly rats, and then measuring the concentration of the drug in the blood plasma over time. nih.govcam.ac.uk

A typical in vivo PK study in rats would follow this general protocol:

Animal Dosing: A group of rats is administered the compound. This can be done via different routes, but intravenous (IV) and oral (PO) administration are the most common for initial PK studies. nih.gov

Blood Sampling: Small blood samples are collected from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.

Plasma Preparation: The blood samples are processed to separate the plasma.

Bioanalysis: The concentration of the compound (and often its major metabolites) in the plasma samples is measured using a validated bioanalytical method, typically LC-MS/MS.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, such as:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Bioavailability (F%): For orally administered drugs, this is the fraction of the dose that reaches the systemic circulation. optibrium.com

Illustrative Table of Pharmacokinetic Parameters This table presents a hypothetical set of pharmacokinetic parameters for illustrative purposes and does not represent actual experimental data for this compound.

| Parameter | Value (Units) | Description |

|---|---|---|

| Clearance (CL) | 15 (mL/min/kg) | Rate of drug removal from the body. |

| Volume of Distribution (Vss) | 2.5 (L/kg) | Apparent volume of drug distribution. |

| Half-life (t½) | 3.2 (hours) | Time for plasma concentration to halve. |

| Bioavailability (F%) | 45 (%) | Fraction of oral dose reaching circulation. |

Biodistribution and Excretion Studies

To complete the ADME profile, it is important to understand where the compound distributes within the body and how it is eliminated. aliribio.com

Biodistribution studies aim to determine the concentration of the compound and its metabolites in various tissues and organs (e.g., liver, kidney, brain, muscle) at different times after administration. aliribio.com These studies often use a radiolabeled version of the compound to facilitate detection and quantification in tissue samples. Imaging techniques such as Positron Emission Tomography (PET) or autoradiography of whole-body slices can also provide a visual representation of the drug's distribution. nih.govnih.gov

Excretion studies are performed to identify the major routes and rates of elimination of the drug and its metabolites from the body. bioivt.com This is typically done by collecting urine and feces from the study animals over a period of time after dosing and analyzing the samples for the presence of the parent compound and its metabolites. Mass balance studies, which use a radiolabeled compound, are the gold standard for quantifying the total amount of drug-related material excreted through different routes. bioivt.com

Toxicological Research Methodologies and Safety Assessment Approaches

In Vitro Cytotoxicity and Cell Viability Assays

In vitro cytotoxicity assays are foundational in toxicology, providing the first indication of a substance's potential to cause cellular damage. These tests utilize cultured cells to assess the concentration at which a compound becomes toxic, leading to cell death or a reduction in cell proliferation. For N-(4-Amino-2,5-diethoxyphenyl)benzamide, while specific studies are not publicly available, the standard approach would involve exposing various cell lines (e.g., human liver carcinoma cells like HepG2, or human colorectal adenocarcinoma cells like HT-29) to a range of concentrations of the compound.

Commonly employed assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides an index of cytotoxicity.

The results of these assays are typically used to calculate an IC50 value, which is the concentration of the compound that inhibits 50% of cell viability or growth. This value is a crucial parameter for comparing the cytotoxic potential of different substances.

Table 1: Illustrative Data from a Hypothetical In Vitro Cytotoxicity Study on this compound

| Cell Line | Assay Type | Endpoint | Hypothetical Result (IC50) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT Assay | Metabolic Activity | 75 µM |

| Caco-2 (Human Colon) | LDH Release Assay | Membrane Integrity | 120 µM |

| A549 (Human Lung) | Neutral Red Uptake | Lysosomal Integrity | 95 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Genotoxicity and Mutagenicity Assessment

Genotoxicity assessment is critical for determining a compound's potential to damage genetic material (DNA and chromosomes), which can lead to mutations and potentially cancer. Standard testing batteries are used to screen for various types of genetic damage. Although no specific genotoxicity data exists for this compound, related benzamide (B126) and aniline (B41778) structures often undergo such testing due to the known mutagenic potential of some aromatic amines.

Key methodologies include:

Ames Test (Bacterial Reverse Mutation Assay): This is typically the first screening test performed. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. The test assesses whether the compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The assay is conducted with and without metabolic activation (e.g., using a rat liver S9 fraction) to detect metabolites that may be genotoxic.

In Vitro Micronucleus Test: This assay, often conducted in mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells), detects small, extranuclear bodies called micronuclei. These are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

In Vitro Chromosomal Aberration Test: This test evaluates the ability of a substance to induce structural and/or numerical changes in chromosomes of cultured mammalian cells.

Table 2: Hypothetical Results from an Ames Test for this compound

| Salmonella Strain | Metabolic Activation (S9) | Result | Interpretation |

|---|---|---|---|

| TA98 | Absent | Negative | Not a frameshift mutagen |

| TA98 | Present | Negative | No mutagenic metabolites (frameshift) |

| TA100 | Absent | Negative | Not a base-pair substitution mutagen |

| TA100 | Present | Negative | No mutagenic metabolites (base-pair) |

| TA1537 | Present | Negative | No mutagenic metabolites (frameshift) |

Note: This table presents a hypothetical negative result for illustrative purposes. The actual genotoxic potential of this compound is unknown.

Acute and Sub-chronic Toxicity Study Designs (acknowledging current limited investigations)

Should in vitro results suggest potential toxicity, in vivo studies in animal models are conducted to understand the effects on a whole organism. The lack of comprehensive toxicological data for this compound means that detailed acute or sub-chronic studies have likely not been performed sigmaaldrich.comfishersci.com.

Acute Toxicity Studies: These studies are designed to determine the effects of a single, high-dose exposure to a substance. The primary goal is to determine the median lethal dose (LD50) and identify the signs of toxicity and target organs. Typically, rodents (rats or mice) are used, and the substance is administered via a relevant route of exposure (e.g., oral, dermal, inhalation). Observations include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Sub-chronic Toxicity Studies: These investigations involve repeated daily exposure to the compound for a period of 28 or 90 days. They are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). A wider range of endpoints are evaluated, including detailed clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major tissues and organs.

Table 3: Typical Design for an Acute Oral Toxicity Study (e.g., OECD Guideline 423)

| Parameter | Description |

|---|---|

| Species | Rat (usually female) |

| Group Size | 3 animals per step |

| Administration | Single oral gavage |

| Observation Period | 14 days |

| Key Endpoints | Mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), body weight, gross necropsy findings. |

| Outcome | Estimation of LD50 and classification into a GHS toxicity category. |

Organ-Specific Toxicity Investigations

Data from acute and sub-chronic studies can point towards specific organs that are susceptible to the compound's toxic effects. Further investigations would then focus on these target organs. For a compound like this compound, with its aniline-like structure, key organs of interest would likely include the liver, kidneys, and hematopoietic system.

Hepatotoxicity (Liver Toxicity): Assessed by measuring levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood. Histopathological examination of liver tissue would look for evidence of cell death (necrosis, apoptosis), fat accumulation (steatosis), or inflammation.